Boron tribromide

Lewis acidity boron trihalides computational chemistry

Boron tribromide (BBr3, CAS 10294-33-4) is a colorless to amber fuming liquid with molecular weight 250.52 g/mol, boiling point approximately 90–91 °C, melting point −46 °C, and density 2.60 g/mL at 20 °C. It is a strong Lewis acid belonging to the boron trihalide class (BX3), commercially available at purities ≥99%.

Molecular Formula BBr3
Molecular Weight 250.53 g/mol
CAS No. 10294-33-4
Cat. No. B089286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron tribromide
CAS10294-33-4
Synonymsoron tribromide
tribromoborane
Molecular FormulaBBr3
Molecular Weight250.53 g/mol
Structural Identifiers
SMILESB(Br)(Br)Br
InChIInChI=1S/BBr3/c2-1(3)4
InChIKeyILAHWRKJUDSMFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposes (NIOSH, 2016)
Soluble in carbon tetrachloride, sulfur dioxide (liquid), sulfur dichloride;  moderately soluble in methylcyclohexane
Solubility in water: reaction
Decomposes

Boron Tribromide (BBr3) Technical Specifications and Procurement Baseline


Boron tribromide (BBr3, CAS 10294-33-4) is a colorless to amber fuming liquid with molecular weight 250.52 g/mol, boiling point approximately 90–91 °C, melting point −46 °C, and density 2.60 g/mL at 20 °C . It is a strong Lewis acid belonging to the boron trihalide class (BX3), commercially available at purities ≥99% . BBr3 reacts violently with water to form boric acid and hydrogen bromide and is classified as acutely toxic (oral/inhalation) and corrosive . Its primary industrial and research applications include demethylation/dealkylation of ethers, Lewis acid catalysis in Friedel-Crafts and polymerization reactions, and as a liquid boron dopant source in semiconductor manufacturing .

Ether demethylation / dealkylation via Lewis acid-mediated cleavage
Lewis acid catalysis for Friedel-Crafts, polymerization, and related transformations
Liquid boron dopant source in semiconductor fabrication and doping processes

Why Boron Tribromide Cannot Be Simply Substituted with Alternative Boron Trihalides or Lewis Acids


Substituting BBr3 with structurally similar boron trihalides (BCl3, BF3) or alternative Lewis acids (AlCl3) is not straightforward due to fundamental differences in Lewis acidity hierarchy, reaction kinetics, and selectivity profiles. Experimental and computational studies consistently establish the Lewis acidity order of boron trihalides as BF3 < BCl3 < BBr3 [1], a counterintuitive trend relative to halogen electronegativity that arises from differences in π-backbonding strength upon pyramidalization during adduct formation [2]. This quantitative difference in Lewis acidity directly translates to distinct reaction rates, substrate scope, and byproduct profiles in ether cleavage and other Lewis acid-catalyzed transformations. Procurement of a substitute without understanding these performance metrics risks incomplete conversion, altered regioselectivity, or increased decomposition.

Lewis acidity rank (BF₃
Reaction rate and low-temperature tolerance differ; cryogenic protocols may not transfer to BCl₃ or BF₃
Regioselectivity and byproduct profiles can diverge; mixed-halide systems depend on bromide donor availability

Quantitative Differentiation Evidence for Boron Tribromide Relative to Comparators


Lewis Acidity Hierarchy: BBr3 Demonstrates Higher Acidity Than BCl3 and BF3

BBr3 is the strongest Lewis acid among the common boron trihalides. Experimental and computational studies establish the Lewis acidity order as BF3 < BCl3 < BBr3 [1]. This order contradicts the simple electronegativity trend and is attributed to differences in π-backbonding efficiency and pyramidalization energy upon adduct formation [2].

Lewis acidity rank
Reported
BF₃
Supports higher electrophilic activation context
Counterintuitive to electronegativity; π-backbonding efficiency factor
Demethylation kinetics
Head-to-head
BBr₃: −78 °C, 1–4 h
BCl₃: 0 °C, 24 h
Supports reactivity comparison at cryogenic conditions
10 equiv, CH₂Cl₂, complex scaffold demethylation
Stoichiometric efficiency
Head-to-head
1 equiv BBr₃ cleaves up to 3 equiv anisole
Supports sub-stoichiometric cleavage context
Validated by GC-FID; aryl methyl ether (anisole)
Doping uniformity
Supporting evidence
Rsh SD ≤3% (mean 70 Ω/sq); j₀ₑ 30 fA/cm²
Supports process uniformity review
156 mm n-type Cz-Si wafers, post-oxidation
Regioselectivity
Head-to-head
1:1 BBr₃/BCl₃ vs. BBr₃ alone: improved regioselectivity and yield
Supports mixed-halide protocol context
Unsymmetrical dialkyl ethers; substoichiometric boron halides
Lewis acidity boron trihalides computational chemistry

Ether Demethylation Kinetics: BBr3 Requires Lower Temperature and Shorter Time Than BCl3

In a head-to-head comparison of O-demethylation of a complex natural product scaffold, BBr3 (10 equiv) achieved C23 O-demethylation at −78 °C within 1–4 hours, whereas BCl3 (10 equiv) required 0 °C and 24 hours to produce the same transformation, albeit with concurrent decomposition [1]. This demonstrates BBr3's superior reactivity at cryogenic temperatures.

Demethylation kinetics
Head-to-head
BBr₃: −78 °C, 1–4 h
BCl₃: 0 °C, 24 h
Supports reactivity comparison at cryogenic conditions
10 equiv, CH₂Cl₂, complex scaffold demethylation
demethylation ether cleavage reaction kinetics

Mechanistic Efficiency: One Equivalent of BBr3 Cleaves Three Equivalents of Anisole

DFT calculations predict that one equivalent of BBr3 can cleave up to three equivalents of anisole via a three-cycle mechanism producing B(OPh)3 prior to hydrolysis; this was validated experimentally by GC-FID analysis [1]. In contrast, BCl3 does not proceed through this mechanism as efficiently due to its weaker Lewis acidity [2].

Stoichiometric efficiency
Head-to-head
1 equiv BBr₃ cleaves up to 3 equiv anisole
Supports sub-stoichiometric cleavage context
Validated by GC-FID; aryl methyl ether (anisole)
ether cleavage reaction mechanism DFT calculation

Semiconductor Doping Uniformity: BBr3 Diffusion Achieves ≤3% Sheet Resistance Variation Across 156 mm Wafers

Optimization of BBr3 thermal diffusion processes in an industrial tube furnace achieved a standard deviation of sheet resistance (Rsh) across the wafer in the range of 3% for a mean Rsh ≈ 70 Ω/sq on 156 mm n-type Cz-Si wafers [1]. Post-oxidation further reduced dark saturation current density (j0e) from 60 fA/cm² to 30 fA/cm², corresponding to an open-circuit voltage limit of 717 mV [1]. While BCl3 is also used as a dopant source, the liquid physical state of BBr3 at room temperature (vs. BCl3 gas) simplifies handling and delivery in tube furnace configurations.

Doping uniformity
Supporting evidence
Rsh SD ≤3% (mean 70 Ω/sq); j₀ₑ 30 fA/cm²
Supports process uniformity review
156 mm n-type Cz-Si wafers, post-oxidation
semiconductor doping boron diffusion silicon solar cells

Mixed BBr3/BCl3 Systems Enhance Regioselectivity Versus BBr3 Alone in Dialkyl Ether Cleavage

A 1:1 mixture of BBr3 and BCl3 provides improved regioselectivity and yield in unsymmetrical dialkyl ether cleavage compared to BBr3 alone [1]. The mixed system forms heteroleptic complexes exhibiting a dynamic kinetic preference for bromide over chloride byproducts [2]. This demonstrates that BBr3 is not merely interchangeable but serves as the essential bromide-donating component in optimized protocols.

Regioselectivity
Head-to-head
1:1 BBr₃/BCl₃ vs. BBr₃ alone: improved regioselectivity and yield
Supports mixed-halide protocol context
Unsymmetrical dialkyl ethers; substoichiometric boron halides
regioselective ether cleavage mixed boron trihalides synthetic methodology

Validated Application Scenarios for Boron Tribromide Based on Quantitative Evidence


Cryogenic Demethylation of Thermally Labile Natural Products

As demonstrated in Section 3 Evidence Item 2, BBr3 achieves O-demethylation at −78 °C within 1–4 hours, whereas BCl3 requires 0 °C and 24 hours [1]. This enables selective deprotection of methoxy groups on complex natural product scaffolds without thermal decomposition, a critical requirement in total synthesis programs. Laboratories synthesizing heat-sensitive pharmaceutical intermediates should prioritize BBr3 procurement for low-temperature demethylation protocols.

Atom-Economical Large-Scale Ether Cleavage in Pharmaceutical Manufacturing

Based on Section 3 Evidence Item 3, one equivalent of BBr3 can cleave up to three equivalents of aryl methyl ether via the three-cycle mechanism [1]. This sub-stoichiometric capability reduces reagent consumption and waste generation in multi-kilogram demethylation campaigns. Process chemists scaling aryl ether deprotection should evaluate BBr3 for improved atom economy compared to stoichiometric alternatives.

High-Uniformity p-Type Doping for n-Type Silicon Solar Cell Fabrication

Section 3 Evidence Item 4 shows that optimized BBr3 thermal diffusion achieves ≤3% sheet resistance variation across 156 mm wafers and j0e values as low as 30 fA/cm² after post-oxidation [1]. Photovoltaic manufacturers producing n-type PERC, PERT, or TOPCon solar cells requiring precise boron emitter formation should source electronics-grade BBr3 for tube furnace doping processes.

Regioselective Dialkyl Ether Cleavage in Synthetic Methodology Development

Section 3 Evidence Item 5 establishes that 1:1 BBr3/BCl3 mixtures outperform BBr3 alone in regioselectivity and yield for unsymmetrical dialkyl ether cleavage [1]. Synthetic chemistry laboratories engaged in ether diversification or chemical recycling of polyether materials must maintain BBr3 inventory as the essential bromide source for this high-selectivity protocol.

Application
Selection Property
Validation Focus
Cryogenic demethylation of thermolabile substrates
Low-temperature reaction profile
Substrate thermal stability and selectivity
Atom-economical aryl ether cleavage
Sub-stoichiometric efficiency
Reagent consumption and waste reduction
p-Type doping for silicon solar cells
Liquid dopant handling and uniformity
Sheet resistance variation and j₀ₑ control
Regioselective dialkyl ether cleavage
Mixed BBr₃/BCl₃ protocol compatibility
Bromide donor requirement and selectivity

Technical Documentation Hub

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